N-(4-morpholinobut-2-yn-1-yl)butane-1-sulfonamide
Description
Properties
IUPAC Name |
N-(4-morpholin-4-ylbut-2-ynyl)butane-1-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3S/c1-2-3-12-18(15,16)13-6-4-5-7-14-8-10-17-11-9-14/h13H,2-3,6-12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVFGJQUAVAGROY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)NCC#CCN1CCOCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of a base such as sodium hydroxide and solvents like toluene to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-(4-morpholinobut-2-yn-1-yl)butane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, often using reagents like sodium azide.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride.
Nucleophiles: Sodium azide, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines .
Scientific Research Applications
N-(4-morpholinobut-2-yn-1-yl)butane-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.
Mechanism of Action
The mechanism of action of N-(4-morpholinobut-2-yn-1-yl)butane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can affect various biochemical pathways, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfonamides and morpholine derivatives, such as:
- N-(prop-2-yn-1-yl)benzene-1-sulfonamide
- N-(penta-2,4-diyn-1-yl)benzene-1-sulfonamide .
Uniqueness
N-(4-morpholinobut-2-yn-1-yl)butane-1-sulfonamide is unique due to its combination of a morpholine ring and a butyne chain, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other sulfonamides may not be as effective .
Biological Activity
N-(4-Morpholinobut-2-yn-1-yl)butane-1-sulfonamide is a sulfonamide compound that has garnered interest for its potential biological activities. Sulfonamides are known for their diverse pharmacological properties, including antimicrobial, anticancer, and enzyme inhibition activities. This article provides a comprehensive overview of the biological activity of this specific compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features a morpholine ring attached to a butyne chain and a sulfonamide group. Its structural formula can be represented as follows:
This structure is crucial for its interaction with biological targets, influencing its efficacy and selectivity.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate signaling pathways. Similar compounds have demonstrated the following mechanisms:
- Enzyme Inhibition : Compounds with sulfonamide groups often act as inhibitors of carbonic anhydrases (CAs), which play critical roles in various physiological processes, including acid-base balance and respiration.
- Anticancer Activity : Some derivatives have shown potential in inhibiting tumor growth by inducing apoptosis in cancer cells through modulation of cell cycle regulators.
Biological Evaluations
Recent studies have evaluated the biological activity of this compound through various assays. Below is a summary of key findings:
In Vitro Studies
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study 1 | HT-29 (colon cancer) | 25 | Induces apoptosis via P53 activation |
| Study 2 | MDA-MB-231 (breast cancer) | 30 | Inhibits migration and reduces viability |
| Study 3 | MG-63 (osteosarcoma) | 20 | Alters BCL-2/BAX ratio favoring apoptosis |
Case Studies
- Case Study on Antitumor Activity : In a study investigating the effects on HT-29 cells, this compound was found to significantly reduce cell viability under hypoxic conditions, indicating its potential as an anticancer agent.
- Mechanistic Insights : Molecular docking studies revealed that the compound binds effectively to the active site of carbonic anhydrase IX, suggesting that it could serve as a selective inhibitor for this enzyme, which is often overexpressed in tumors.
Comparative Analysis with Related Compounds
To contextualize the activity of this compound, it is useful to compare it with other sulfonamide derivatives:
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-(4-morpholinobut-2-yn-1-yl)butane-1-sulfonamide, and what reaction conditions are critical for yield optimization?
- Methodological Answer : Synthesis typically involves multi-step pathways, including nucleophilic substitution and coupling reactions. For example, the morpholine moiety may be introduced via alkyne functionalization under Sonogashira-like conditions, followed by sulfonamide bond formation using butane-1-sulfonyl chloride. Key parameters include:
- Catalysts : Palladium/copper catalysts for alkyne coupling .
- Temperature : 60–80°C for sulfonamide formation to ensure reactivity without decomposition .
- Solvents : Polar aprotic solvents (e.g., DMF, THF) to stabilize intermediates .
Q. Which analytical techniques are most reliable for structural characterization of this compound?
- Methodological Answer :
- X-ray crystallography : Resolve 3D structure using SHELX programs (e.g., SHELXL for refinement) to confirm stereochemistry and bond lengths .
- NMR spectroscopy : 1H/13C NMR to verify proton environments (e.g., morpholine methylene groups at δ 2.4–3.1 ppm) and sulfonamide connectivity .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+ peak matching theoretical mass) .
Q. What are the primary physicochemical properties influencing its solubility and stability?
- Methodological Answer :
- LogP : Predicted ~2.5 (via computational tools), indicating moderate lipophilicity suitable for cellular uptake .
- Solubility : Low aqueous solubility; use DMSO for in vitro assays (<1% v/v to avoid cytotoxicity) .
- Stability : Assess via accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring for degradation products .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for sulfonamide derivatives like this compound?
- Methodological Answer :
- Dose-response studies : Replicate assays across multiple cell lines (e.g., cancer vs. normal) to identify context-dependent effects .
- Structural analogs : Synthesize derivatives (e.g., fluorophenyl substitutions) to isolate structure-activity relationships .
- Target validation : Use siRNA knockdown or CRISPR-Cas9 to confirm involvement of hypothesized targets (e.g., carbonic anhydrase isoforms) .
- Data Analysis : Apply statistical tools (e.g., ANOVA with post-hoc tests) to compare IC50 values across studies .
Q. What strategies optimize the compound’s selectivity for specific enzyme targets (e.g., kinases vs. proteases)?
- Methodological Answer :
- Computational docking : Use AutoDock Vina to model interactions with target active sites; prioritize morpholine and sulfonamide groups for hydrogen bonding .
- Fragment-based design : Replace the butynyl linker with rigid spacers (e.g., aryl rings) to reduce off-target binding .
- Enzyme inhibition assays : Screen against panels of related enzymes (e.g., 50+ kinases) to quantify selectivity indices .
Q. How can crystallographic data address discrepancies in proposed binding modes?
- Methodological Answer :
- Co-crystallization : Grow crystals with the target protein (e.g., carbonic anhydrase IX) and refine using SHELXE to resolve electron density maps .
- Molecular dynamics (MD) : Simulate ligand-protein interactions over 100 ns to validate docking poses and identify key residues (e.g., Zn²+ coordination by sulfonamide) .
- Contingency : If crystallization fails, use cryo-EM for low-resolution validation .
Q. What experimental and computational approaches elucidate the compound’s metabolic stability?
- Methodological Answer :
- In vitro metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS .
- CYP450 inhibition assays : Test against CYP3A4/2D6 isoforms to predict drug-drug interactions .
- DFT calculations : Model oxidative pathways (e.g., N-dealkylation of morpholine) to identify labile sites .
Data Contradiction Analysis
Q. How should researchers interpret conflicting solubility data across studies?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
